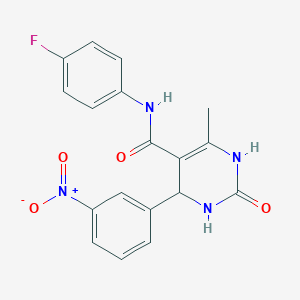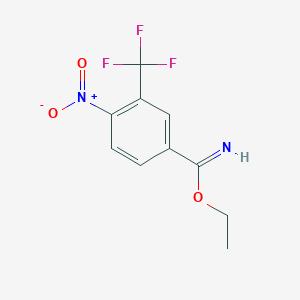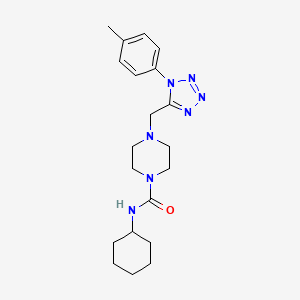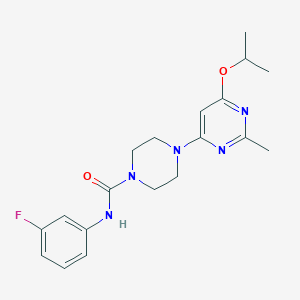
N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24FN5O2 and its molecular weight is 373.432. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery and Pharmacological Applications
The discovery of specific inhibitors targeting kinase superfamily members, such as Met kinase, highlights the importance of structural modifications in enhancing enzyme potency and selectivity. For example, the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated improved aqueous solubility and kinase selectivity, crucial for achieving in vivo efficacy against tumor models (Schroeder et al., 2009).
Neuroimaging and Receptor Studies
Advancements in neuroimaging, particularly PET tracers for serotonin 5-HT1A receptors, have been facilitated by the synthesis of novel compounds. The development and in vivo evaluation of fluoropyridinyl and fluorophenyl piperazinyl carboxamides offer insights into receptor binding and the potential for quantifying receptor densities in neuropsychiatric disorders (García et al., 2014), (Choi et al., 2015).
Synthesis and Biological Activity
The synthesis and evaluation of compounds for their anti-inflammatory, antiviral, and antimicrobial activities illustrate the diverse biological applications of piperazine derivatives. For instance, the synthesis of ibuprofen analogs and the evaluation of their anti-inflammatory activity provided insights into the potential therapeutic benefits of these compounds (Rajasekaran et al., 1999). Additionally, the exploration of new urea and thiourea derivatives doped with febuxostat for their anti-TMV and antimicrobial activities highlights the process of leveraging chemical modifications to enhance biological efficacy (Reddy et al., 2013).
Metabolic Studies
Understanding the metabolism of antineoplastic tyrosine kinase inhibitors in patients provides valuable information on the drug's pharmacokinetics and pharmacodynamics. The identification of metabolites and main metabolic pathways, as seen in studies of compounds like flumatinib, informs the development of more effective and safer therapeutic agents (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)11-16/h4-6,11-13H,7-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVIFSADREGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

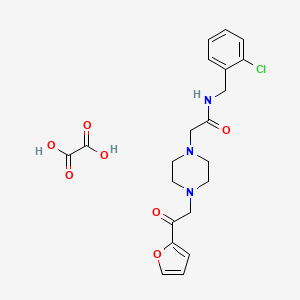

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)

![1-[2-(1-Methylbenzimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2556257.png)
![ethyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2556258.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)
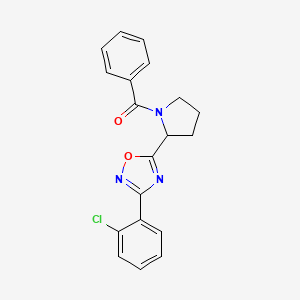
![N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2556266.png)
